1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Scientific Research Applications
Environmental Impact and Health Effects
Recent studies have focused on the environmental presence and health implications of polychlorinated biphenyls (PCBs), including compounds like 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-. PCBs, known for their endocrine-disrupting properties, have been extensively investigated for their toxicological effects on humans and wildlife. Research has demonstrated that PCB metabolites, such as hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs), found in blood correlate with the parent compounds, indicating bioaccumulation and potential health risks, including carcinogenicity, reproductive impairment, and developmental neurotoxicity (Quinete et al., 2014). These findings are supported by systematic reviews that highlight the subtle but adverse effects of prenatal PCB exposure on child neurodevelopment, suggesting a need for further research to understand the full extent of PCBs' impact on human health (Ribas‐Fitó et al., 2001).
Biodegradation and Remediation Efforts
The environmental persistence of PCBs has prompted studies into their biodegradation, offering insights into remediation techniques. Anaerobic and aerobic processes have been identified as mechanisms for degrading highly chlorinated PCBs, with subsequent mineralization under aerobic conditions. These findings highlight the complexity of PCB congener biodegradation and the significant role microorganisms play in the degradation process, underscoring the importance of further research to enhance degradation rates (Borja et al., 2005). Additionally, comprehensive reviews of remediation technologies for PCB-contaminated soils and sediments have been conducted, discussing various strategies including phytoremediation, microbial degradation, and advanced oxidation processes. These reviews call for the development of more effective and combined technologies to address the challenges posed by PCB contamination in the environment (Jing et al., 2018).
Analytical Methods and Detection
Advancements in analytical techniques have facilitated the detection and quantification of PCBs in various matrices. Studies have reviewed the application of sample preparation techniques in the analysis of pesticides and PCBs in food, emphasizing the need for efficient and less solvent-intensive methods. These reviews shed light on the evolution of sample preparation technologies, from traditional methods to more advanced and environmentally friendly approaches, aiming to improve the accuracy and reliability of PCB detection (Beyer & Biziuk, 2008).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and sulfonation steps are carefully monitored to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfon
Properties
IUPAC Name |
1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVPZQWKLQRCFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164433 | |
Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149949-87-1 | |
Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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